molecular formula C13H8Cl2O3 B8401563 2-(2,5-Dichloro-phenoxy)-benzoic acid

2-(2,5-Dichloro-phenoxy)-benzoic acid

Cat. No.: B8401563
M. Wt: 283.10 g/mol
InChI Key: WDBMIMYHJWIXBX-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-phenoxy)-benzoic acid is a halogenated aromatic compound featuring a benzoic acid core substituted with a phenoxy group bearing two chlorine atoms at the 2- and 5-positions. The chlorine substituents likely enhance its lipophilicity and electron-withdrawing properties, influencing its reactivity, solubility, and molecular interactions .

Properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)benzoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-8-5-6-10(15)12(7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17)

InChI Key

WDBMIMYHJWIXBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) ΔGbinding (kcal/mol)
This compound* 297.12 2,5-Cl-phenoxy Data not available Inferred stronger
2,3-Dimethoxybenzoic acid 182.17 2,3-OCH3 122–124 N/A
2-Benzoylbenzoic acid 226.23 Benzoyl N/A -7.2

Table 2: Structural Features from Crystallography

Compound Key Interactions Crystallographic Method
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid Cl···π, N–H···O bonds SHELX refinement (R factor = 0.041)

Research Findings and Implications

  • Binding Affinity : Chlorinated benzoic acids likely outperform methyl/methoxy analogs in receptor binding due to halogen bonding .
  • Thermal Stability : Higher halogen content may elevate melting points, as observed in dimethoxy derivatives .
  • Synthetic Utility: Chlorinated phenoxy groups could enhance pesticidal or pharmaceutical activity, mirroring trends in 2,4-D herbicides () .

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